molecular formula C12H11FN2O2 B13714914 4-Amino-2-(4-amino-2-fluorophenoxy)phenol

4-Amino-2-(4-amino-2-fluorophenoxy)phenol

Cat. No.: B13714914
M. Wt: 234.23 g/mol
InChI Key: QHWMYYWNUQEVAK-UHFFFAOYSA-N
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Description

4-Amino-2-(4-amino-2-fluorophenoxy)phenol is an organic compound that features both amino and phenoxy functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in its structure can impart unique properties, such as increased stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-amino-2-fluorophenol with 4-nitrophenol under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide at elevated temperatures (around 100-150°C) to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. Catalysts may also be employed to increase the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-amino-2-fluorophenoxy)phenol can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for further substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated phenoxy derivatives.

Scientific Research Applications

4-Amino-2-(4-amino-2-fluorophenoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials, such as polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-amino-2-fluorophenoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased bioactivity. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(4-amino-2-chlorophenoxy)phenol
  • 4-Amino-2-(4-amino-2-bromophenoxy)phenol
  • 4-Amino-2-(4-amino-2-iodophenoxy)phenol

Uniqueness

4-Amino-2-(4-amino-2-fluorophenoxy)phenol is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, higher electronegativity, and enhanced bioactivity compared to its halogenated analogs. The fluorine atom can also influence the compound’s pharmacokinetics, making it a valuable candidate for drug development.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

4-amino-2-(4-amino-2-fluorophenoxy)phenol

InChI

InChI=1S/C12H11FN2O2/c13-9-5-7(14)2-4-11(9)17-12-6-8(15)1-3-10(12)16/h1-6,16H,14-15H2

InChI Key

QHWMYYWNUQEVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=C2)N)F)O

Origin of Product

United States

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